Gnidimacrin

Description

Propriétés

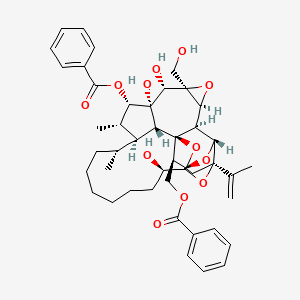

IUPAC Name |

[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXCVTWCXHGTLK-VFZTWJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-70-5 | |

| Record name | Gnidimacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Gnidimacrin's Mechanism of Action in HIV Latency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for AIDS. While combination antiretroviral therapy (cART) effectively suppresses viral replication, it fails to eradicate these latent reservoirs, leading to viral rebound upon treatment interruption. The "shock and kill" strategy aims to eliminate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects. Gnidimacrin, a daphnane diterpene, has emerged as a particularly potent LRA, capable of reactivating latent HIV-1 at picomolar concentrations.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective PKC β Activation

This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in T-cell signaling and HIV-1 transcription.[4][5] Unlike other PKC agonists such as prostratin, this compound exhibits remarkable potency and selectivity.

This compound selectively activates PKC βI and βII isoforms.[1][5][6][7] This selective activation is a key attribute, as it avoids the global T-cell activation and inflammatory cytokine production often associated with non-selective PKC agonists.[1][6][7] Studies have shown that at concentrations effective for latency reversal, this compound does not significantly upregulate the T-cell activation markers CD25 and CD69.[1][5]

The activation of PKC β initiates a downstream signaling cascade that converges on the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][8] Activated PKC phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα.[9] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus.[9] In the nucleus, NF-κB binds to specific sites within the HIV-1 Long Terminal Repeat (LTR), driving robust transcription of the proviral DNA and leading to the production of new virions.[4][9]

The potent anti-HIV activity of this compound is also linked to its ability to down-regulate the HIV-1 co-receptor CCR5.[2] A selective PKC beta inhibitor, enzastaurin, has been shown to completely abrogate the anti-R5 virus activity of this compound, confirming the critical role of PKC beta in this process.[2]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of this compound in reactivating latent HIV-1 and reducing the latent reservoir.

Table 1: Potency of this compound in Latent HIV-1 Activation in U1 Cells [1]

| Compound | EC50 (nM) | Relative Maximum Activation (RMA)¹ | CC50 (nM)² |

| This compound | 0.0003 | 10.3 | >10 |

| Romidepsin | 0.015 | 1.2 | >10 |

| SAHA | 3.2 | 1.0 | >10,000 |

¹RMA = peak [P24] produced in the presence of a compound/peak [P24] induced by SAHA. ²CC50 = Concentration that reduced U937 cell viability by 50%.

Table 2: Reduction of HIV-1 DNA in PBMCs from HIV-1-Positive Individuals Treated with this compound [1]

| Patient ID | Treatment | Fold Decrease in Proviral DNA |

| Pts-3 | 20 pM this compound | 5.7 (average) |

| Pts-4 | 20 pM this compound | 5.7 (average) |

| Pts-5 | 20 pM this compound | 5.7 (average) |

| All 5 Patients | High or Low Dose this compound | 4.4 to 8.4 |

Table 3: Synergistic Effect of this compound and TPB on Latent HIV-1 [10]

| Treatment | Fold Reduction in Frequency of HIV-infected cells (vs. control) |

| This compound alone | 5 |

| This compound + TPB | >15 (over 3-fold more than GM alone) |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the mechanism of action of this compound.

In Vitro Latency Reversal Assay using J-Lat T-Cell Line

This protocol is a standard method for the initial high-throughput screening of potential LRAs using a Jurkat T-cell line containing a transcriptionally silent HIV-1 provirus with a GFP reporter.[11]

a. Cell Culture and Plating:

-

Maintain J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

-

Seed J-Lat 10.6 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.[11]

b. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations.[11]

-

Include positive controls (e.g., TNF-α or Vorinostat) and a negative control (e.g., DMSO).[11][12]

-

The final volume in each well should be 200 µL.[11]

c. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]

d. Flow Cytometry Analysis:

-

Harvest the cells by centrifugation.

-

Wash the cells once with PBS.

-

Resuspend the cells in a suitable buffer for flow cytometry and analyze for GFP expression.[11]

Ex Vivo HIV-1 Reactivation Assay using Primary CD4+ T Cells

This protocol uses primary cells from HIV-1-infected individuals to more closely mimic the in vivo state of latency.[11]

a. Isolation and Culture of Primary CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from blood samples of HIV-1-infected individuals on suppressive ART.

-

Isolate CD4+ T cells from PBMCs using negative selection.

-

Culture the resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, IL-2, and antiretroviral drugs to prevent new rounds of infection.[11]

b. Latency Reversal Assay:

-

Plate the latently infected primary CD4+ T cells in a 96-well plate.[11]

-

Treat the cells with different concentrations of this compound, a positive control (e.g., PHA), and a negative control (e.g., DMSO) in the presence of antiretroviral drugs.[11]

c. Quantification of Viral Reactivation:

-

After 48 hours of treatment, collect the culture supernatants.[11]

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.[11][12]

Western Blot for PKC Isozyme Activation

This protocol is used to determine the effect of this compound on the translocation of specific PKC isozymes from the cytosol to the membrane, which is indicative of their activation.[1]

a. Cell Treatment and Fractionation:

-

Treat CD4+ T cells with 1 nM this compound.[1]

-

After the desired incubation time, harvest the cells and prepare cytosolic and membrane fractions using a cell fractionation kit.

b. SDS-PAGE and Western Blotting:

-

Separate the proteins in the cytosolic fraction by 10% SDS-PAGE.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Probe the membrane with monoclonal antibodies specific for different PKC isozymes (e.g., PKC α, βI, βII, θ).[1][5]

-

Use a horseradish peroxidase-labeled secondary antibody and an ECL detection reagent to visualize the protein bands.[1]

-

Use an antibody against a housekeeping protein like β-actin as a loading control.[1]

Visualizations

Signaling Pathway of this compound in HIV Latency Reversal

References

- 1. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picomolar Dichotomous Activity of this compound Against HIV-1 | PLOS One [journals.plos.org]

- 3. Synthesis and Structure–Activity Relationship Correlations of this compound Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. View of Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Elimination of HIV-1 Latently Infected Cells by this compound and a Selective HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Gnidimacrin: A Potent and Selective Protein Kinase C Activator

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane-type diterpene isolated from plants of the Thymelaeaceae family, has emerged as a powerful modulator of Protein Kinase C (PKC) activity.[1][2][3] Its ability to selectively activate specific PKC isozymes at picomolar concentrations has positioned it as a valuable tool for cancer research and as a potential therapeutic agent for HIV latency.[4][5][6] This technical guide provides an in-depth overview of this compound's function as a PKC activator, detailing its mechanism of action, isoform selectivity, and the downstream signaling pathways it modulates. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its cellular effects to support further research and development.

Core Mechanism: Potent and Selective PKC Activation

This compound exerts its biological effects by directly binding to and activating PKC isozymes.[2][5] Notably, it displays a marked selectivity for the βI and βII isoforms of PKC.[5][6] This selective activation is a key determinant of its distinct cellular outcomes, ranging from cell cycle arrest in cancer cells to the reactivation of latent HIV-1. While specific binding affinities (Kd values) for this compound with individual PKC isozymes are not extensively reported in publicly available literature, its functional selectivity is well-documented through various cellular and molecular assays.

The activation of PKC by this compound mimics the function of the endogenous second messenger, diacylglycerol (DAG). Upon binding to the C1 domain of susceptible PKC isozymes, this compound induces a conformational change that relieves autoinhibition, leading to the activation of the kinase domain and subsequent phosphorylation of downstream target proteins.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound's activity in various biological contexts.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| K562 | Human Leukemia | 0.0005 µg/mL | [2] |

| HLE/PKCβII (transfected) | Human Hepatoma | 0.001 µg/mL (1.2 nM) | [5] |

| Various Human Tumor Cell Lines | - | 10⁻⁹ to 10⁻¹⁰ M | [1][3] |

Table 2: HIV-1 Reactivation Activity of this compound

| Cell Model | Parameter | Value | Reference |

| U1 cells | EC50 | ~10⁻¹² M | [3] |

| Patient PBMCs | Effective Concentration | 20 pM | [3] |

Signaling Pathways and Cellular Effects

This compound's activation of PKCβ isozymes triggers distinct downstream signaling cascades in different cellular contexts.

Anti-Cancer Mechanism

In cancer cells, particularly those expressing high levels of PKCβII, this compound induces cell cycle arrest primarily at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins.

References

- 1. Antitumor action of the PKC activator this compound through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of antitumor action of PKC activator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2-phase arrest through p21(WAF1 / Cip1) induction and cdc2 repression by this compound in human hepatoma HLE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]

Gnidimacrin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane-type diterpenoid, has garnered significant scientific interest due to its potent biological activities, including pronounced antitumor and anti-HIV properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its complex mechanism of action as a potent Protein Kinase C (PKC) agonist. Detailed experimental protocols for its isolation, cytotoxicity assessment, and cell cycle analysis are presented, alongside a compilation of its activity in various cancer and HIV-1 models. Furthermore, this guide employs visualizations to elucidate the intricate signaling pathways modulated by this compound and the workflows of key experimental procedures.

Discovery and Natural Source

This compound was first isolated from plants belonging to the Thymelaeaceae family. It is a naturally occurring daphnane diterpene that can be extracted from various plant species, including Stellera chamaejasme L., Gnidia subcordata, and Daphne odora[1]. The isolation yields from these natural sources are typically low, in the range of 0.0005%, which presents a significant challenge for its large-scale production[2].

The chemical structure of this compound is characterized by a polyhydroxylated 5/7/6 tricyclic skeleton, featuring a macrocyclic bridge that connects an aliphatic orthoester group to the C-1 position of the A ring. Two of the hydroxyl groups, at C-3 and C-18, are benzoylated[3].

Mechanism of Action: A Potent PKC Agonist

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. It shows particular selectivity for PKC βI and βII isoforms[3][4]. By mimicking the function of the endogenous ligand diacylglycerol (DAG), this compound binds to the C1 domain of PKC, leading to its activation and the subsequent downstream signaling cascades.

Antitumor Activity

This compound's antitumor effects are linked to its ability to induce cell cycle arrest and apoptosis in sensitive cancer cell lines. Specifically, in human leukemia K562 cells, this compound treatment leads to an arrest in the G1 phase of the cell cycle. This is achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity[5]. The inhibition of cdk2 is, in turn, associated with a reduction in the expression of Cdc25A, a phosphatase that activates cdk2[5].

Anti-HIV Activity

This compound exhibits a dichotomous activity against HIV-1. It can activate HIV-1 production from chronically infected latent reservoirs, a "shock" component of the "shock and kill" strategy for HIV eradication[6][7]. Concurrently, it potently inhibits the infection of new cells by HIV-1, particularly R5 strains, at picomolar concentrations[6][7]. This inhibitory action is, at least in part, due to the this compound-induced down-regulation of the CD4 receptor and the CXCR4 and CCR5 co-receptors on the surface of T-cells, which are essential for viral entry[6][7].

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines and HIV-1 strains.

| Cell Line | Cancer Type | IC50 | Reference |

| K562 | Chronic Myelogenous Leukemia | > 2.5 µM (for growth inhibition) | [6] |

| MT4 | Leukemia | > 2.5 µM (for growth inhibition) | [6] |

| U937 | Histiocytic Lymphoma | > 2.5 µM (for growth inhibition) | [6] |

| ACH-2 | HIV-1 Chronically Infected T-cells | Sensitive to cytotoxic effects | [6] |

| U1 | HIV-1 Chronically Infected Promonocytic cells | Sensitive to cytotoxic effects | [6] |

| HIV-1 Strain/Model | Assay System | EC50 | Reference |

| NL4-3 (X4 virus) | MT4 cells | 31 pM | [6] |

| R5 viruses (average) | PBMCs | < 10 pM | [6][7] |

| Latent HIV-1 Activation | ACH-2 or U1 cells | Picomolar concentrations | [6] |

| Latent HIV-1 Activation | J-Lat cells | 0.19 ± 0.05 nM |

Experimental Protocols

Isolation and Purification of this compound from Stellera chamaejasme

This protocol describes a general procedure for the extraction and isolation of this compound.

-

Extraction:

-

Air-dried and powdered roots of Stellera chamaejasme are extracted with a methanol (MeOH) or an acetone:ethanol (2:1 v/v) mixture at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).

-

The EtOAc-soluble fraction, which typically contains the daphnane diterpenoids, is collected.

-

-

Chromatographic Separation:

-

The EtOAc fraction is subjected to column chromatography on silica gel or ODS (octadecylsilane).

-

Elution is performed with a gradient of solvents, for example, a hexane-acetone or chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as K562.

-

Cell Seeding:

-

K562 cells are seeded into a 96-well microtiter plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to obtain the desired test concentrations.

-

100 µL of the this compound dilutions are added to the respective wells, and the plate is incubated for a further 24-72 hours.

-

-

MTT Addition:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is incubated overnight at 37°C.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining.

-

Cell Treatment and Harvesting:

-

Cells are seeded and treated with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Both adherent and suspension cells are harvested and washed with ice-cold PBS.

-

-

Fixation:

-

The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing to prevent cell clumping.

-

The cells are fixed for at least 30 minutes on ice or can be stored at -20°C.

-

-

Staining:

-

The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS.

-

The cells are resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

The cells are incubated for 30 minutes at room temperature in the dark.

-

-

Flow Cytometric Analysis:

-

The stained cells are analyzed on a flow cytometer.

-

The DNA content is measured by detecting the fluorescence emission of PI.

-

The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antitumor signaling pathway of this compound leading to G1 cell cycle arrest.

Caption: Anti-HIV-1 signaling pathways of this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. Picomolar Dichotomous Activity of this compound Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Correlations of this compound Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Gnidimacrin's Selective Activation of Protein Kinase C Beta Isozymes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane-type diterpene, has emerged as a potent modulator of cellular signaling, exhibiting significant anti-tumor and anti-HIV activities at picomolar concentrations.[1][2] A substantial body of evidence indicates that these effects are mediated through the selective activation of protein kinase C (PKC) beta isozymes (βI and βII).[1][3] This technical guide provides an in-depth analysis of this compound's interaction with PKC beta, summarizing key quantitative data, outlining experimental methodologies used to elucidate this mechanism, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of PKC agonists.

Quantitative Analysis of this compound's Activity

This compound's potency is a hallmark of its therapeutic potential. Its effects are observed at exceptionally low concentrations, highlighting its high affinity and specificity for its molecular targets. The following tables summarize the quantitative data from various studies.

Table 1: Anti-HIV Activity of this compound

| Effect | Cell/System | Concentration | Outcome | Reference |

| Reduction of latent HIV-1 | Patient PBMCs | 20 pM | Marked reduction in HIV-1 DNA and frequency of latently infected cells. | [1][4] |

| Reduction of latent HIV-1 | Patient PBMCs | 1 nM | Significant reduction in latent HIV. | [1] |

| HIV-1 Production | Ex vivo model | Low pM | ~10-fold more HIV-1 production than HDACIs (SAHA or romidepsin). | [1][3] |

| Inhibition of HIV-1 R5 strains | PBMCs | Low pM | Potent inhibition of de novo infection. | [1] |

Table 2: Anti-Proliferative and Cell Cycle Effects of this compound

| Effect | Cell Line | Concentration | Outcome | Reference |

| Growth Inhibition | Human tumor cell lines | 10⁻⁹ to 10⁻¹⁰ M | Strong inhibition of cell growth. | [2] |

| IC₅₀ (4-day exposure) | HLE/PKCβII cells | 1.2 nM | Growth inhibition. | [5] |

| Cell Cycle Arrest | K562 human leukemia cells | Not specified | Arrests cell cycle in G1 phase. | [2][5] |

| G2-phase Arrest | HLE/PKCβII cells | Not specified | Induces G2-phase arrest. | [6] |

Signaling Pathways of this compound-Mediated PKC Beta Activation

This compound's mechanism of action is centered on its ability to directly bind to and activate PKC.[5][6] Notably, it displays a high degree of selectivity for the beta isozymes (βI and βII), while not significantly affecting other isozymes like PKCα and PKCθ at therapeutic concentrations.[1] This selectivity is crucial, as activation of other PKC isozymes is associated with adverse effects such as tumor promotion (PKCα) and global T-cell activation (PKCθ).[1]

General PKC Activation Pathway

The activation of conventional PKCs, including the beta isozymes, is a multi-step process that involves translocation from the cytosol to the cell membrane.[7][8] this compound, as a PKC agonist, mimics the endogenous second messenger diacylglycerol (DAG) to initiate this process.[7][8]

Caption: this compound-induced PKC beta activation pathway.

Downstream Effects in HIV Latency Reversal

In the context of HIV-1, the activation of PKCβ by this compound leads to the reactivation of latent viruses, a critical step in the "shock and kill" strategy for HIV eradication.[1]

Caption: Signaling cascade for HIV latency reversal by this compound.

Downstream Effects in Cancer Cells

In cancer cells, this compound-induced PKCβ activation results in cell cycle arrest. This is achieved through the modulation of key cell cycle regulators.[2][5]

References

- 1. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor action of the PKC activator this compound through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G2-phase arrest through p21(WAF1 / Cip1) induction and cdc2 repression by this compound in human hepatoma HLE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of Daphnane Diterpenes: A Technical Guide to Gnidimacrin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of daphnane diterpenes, with a particular focus on Gnidimacrin. These natural products have garnered significant interest in the scientific community for their potent anti-cancer and anti-HIV properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Introduction to Daphnane Diterpenes and this compound

Daphnane diterpenes are a class of naturally occurring compounds characterized by a unique tricyclic 5/7/6 carbon skeleton.[1] Isolated from plants of the Thymelaeaceae and Euphorbiaceae families, these molecules exhibit a wide range of potent biological activities.[1] Among the most promising is this compound, a daphnane diterpene that has demonstrated remarkable efficacy in preclinical studies as both an anti-cancer and an anti-HIV agent.[2][3] Its mechanism of action is primarily attributed to the activation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the cytotoxic (IC50) and effective (EC50) concentrations of this compound and other notable daphnane diterpenes against various cancer cell lines and in HIV-1 assays. This data highlights the picomolar to nanomolar potency of these compounds.

Table 1: Anti-cancer Activity of Daphnane Diterpenes (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | K562 | Chronic Myelogenous Leukemia | >2.5 | [4] |

| This compound | U937 | Histiocytic Lymphoma | >2.5 | [4] |

| This compound | ACH-2 | T-cell Lymphoma (HIV-1 latently infected) | 0.00012 | [4] |

| This compound | U1 | Promonocytic (HIV-1 latently infected) | 0.00025 | [4] |

| Daphgenkin A | SW620 | Colorectal Adenocarcinoma | 3.0 | [5] |

| Daphgenkin A | RKO | Colon Carcinoma | 6.5 | [5] |

| Compound 1 (from D. genkwa) | SW620 | Colorectal Adenocarcinoma | 3.0 | [6] |

| Compound 12 (from D. genkwa) | SW620 | Colorectal Adenocarcinoma | 3.0-9.7 | [6] |

| Compound 13 (from D. genkwa) | SW620 | Colorectal Adenocarcinoma | 3.0-9.7 | [6] |

| Tianchaterpene C-F (Compound 2) | HGC-27 | Gastric Cancer | 8.8 | [7] |

| Various Daphnane Diterpenes | HT-1080 | Fibrosarcoma | <0.1 - <29.94 | [8] |

Table 2: Anti-HIV-1 Activity of Daphnane Diterpenes (EC50 Values)

| Compound | Virus Strain/Assay | Cell Line | EC50 | Reference |

| This compound | HIV-1 NL4-3 | MT4 | 31 pM | [4][9] |

| This compound | HIV-1 BaL (R5) | PBMCs | 42 pM | [4] |

| This compound | Panel of 12 R5 viruses | PBMCs | ~9 pM (average) | [10] |

| This compound | Latent HIV-1 Activation | U1 cells | ~20 pM | [2] |

| Acutilobin A-G | HIV-1 | MT4 | <1.5 nM | [11] |

| Genkwanine VIII | HIV-1 | MT4 | 0.17 nM | [11] |

| Daphneodorins D-H | HIV-1 | MT4 | 1.5 - 7.7 nM | [12] |

| Stelleralide A | HIV LTR-driven transcription | - | 0.33 nM | [13] |

| Wikstroelide A | HIV LTR-driven transcription | - | 0.39 nM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of daphnane diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well microplates

-

Cells of interest

-

Complete cell culture medium

-

Daphnane diterpene stock solution (e.g., this compound in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the daphnane diterpene in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a daphnane diterpene.

Materials:

-

6-well plates

-

Cells of interest

-

Complete cell culture medium

-

Daphnane diterpene stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the daphnane diterpene for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activity of PKC in response to daphnane diterpene treatment, often using a radioactive or ELISA-based method.

Materials:

-

Cell culture plates

-

Cells of interest

-

Daphnane diterpene stock solution

-

Lysis buffer

-

PKC assay kit (commercial kits are available and recommended)

-

[γ-32P]ATP (for radioactive assays)

-

PKC substrate peptide

-

Phosphocellulose paper (for radioactive assays)

-

Scintillation counter or microplate reader

Procedure (based on a radioactive assay):

-

Cell Treatment and Lysis: Treat cells with the daphnane diterpene for the desired time. Lyse the cells to obtain a cell extract containing PKC.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a specific PKC substrate peptide, a lipid activator (if required by the kit), and assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Compare the PKC activity in treated samples to that in untreated controls.

HIV-1 Replication Inhibition Assay

This protocol is used to determine the efficacy of a daphnane diterpene in inhibiting HIV-1 replication in a cell-based assay.

Materials:

-

96-well plates

-

Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 virus stock (e.g., NL4-3 strain)

-

Complete cell culture medium

-

Daphnane diterpene stock solution

-

p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit

Procedure:

-

Cell Preparation: Prepare target cells and seed them in a 96-well plate.

-

Compound Addition: Add serial dilutions of the daphnane diterpene to the wells.

-

Virus Infection: Infect the cells with a known amount of HIV-1 virus stock.

-

Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Quantification of Viral Replication: Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA kit or by measuring RT activity.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and many other daphnane diterpenes is the activation of Protein Kinase C (PKC), particularly the βII isoform.[2] This activation triggers a cascade of downstream signaling events that ultimately lead to the observed anti-cancer and anti-HIV effects.

Anti-Cancer Signaling Pathways

In cancer cells, this compound-induced PKC activation leads to cell cycle arrest and apoptosis through multiple interconnected pathways.

Caption: this compound's anti-cancer signaling cascade.

This compound activates PKCβII, which in turn can inhibit the pro-survival PI3K/Akt/mTOR pathway.[6] This activation also leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1, which subsequently downregulates cdc2 (CDK1), causing cell cycle arrest at the G2/M checkpoint.[14] this compound can also induce G1 arrest. The induction of apoptosis is mediated by an increased Bax/Bcl-2 ratio, leading to the activation of the caspase cascade, including caspase-9 and caspase-3, and subsequent cleavage of PARP.[6]

Anti-HIV Signaling Pathways

In the context of HIV-1, this compound's activation of PKCβ has a dual effect: it reactivates latent HIV-1 and inhibits new viral entry.

Caption: this compound's dual anti-HIV mechanism.

The activation of PKCβ by this compound leads to the activation of the NF-κB signaling pathway. This, in turn, activates the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the latent provirus. This "shock" phase is a key component of "shock and kill" strategies for HIV eradication. Concurrently, PKC activation leads to the downregulation of the CD4 receptor and the CCR5 co-receptor on the surface of T-cells, which are essential for HIV-1 entry.[4][10] This effectively "kills" the potential for new infections.

Conclusion

Daphnane diterpenes, exemplified by this compound, represent a class of highly potent natural products with significant potential for the development of novel anti-cancer and anti-HIV therapeutics. Their unique mechanism of action, centered on the activation of PKC, offers a distinct approach compared to many existing therapies. The quantitative data presented herein underscore their remarkable potency, while the detailed protocols provide a foundation for further research and development. The elucidation of their complex signaling pathways continues to provide valuable insights into fundamental cellular processes and offers new avenues for therapeutic intervention. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their clinical potential.

References

- 1. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picomolar Dichotomous Activity of this compound Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 [mdpi.com]

- 6. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picomolar Dichotomous Activity of this compound Against HIV-1 | PLOS One [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. G2-phase arrest through p21(WAF1 / Cip1) induction and cdc2 repression by this compound in human hepatoma HLE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-cancer properties of Gnidimacrin from Stellera chamaejasme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin is a daphnane-type diterpenoid isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2][3] This potent natural compound has demonstrated significant anti-cancer activity against a broad spectrum of human cancer cell lines, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound's primary anti-cancer mechanism involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[1][2] this compound acts as a potent PKC activator, with a particular affinity for the PKC betaII isoform.[1][4] The expression level of PKC betaII in cancer cells is a major determinant of their sensitivity to this compound.[1][4]

Activation of PKC by this compound initiates a signaling cascade that leads to cell cycle arrest, primarily at the G1 or G2/M phase.[2][5] This cell cycle arrest is mediated through the following key events:

-

Induction of p21WAF1/Cip1: this compound treatment leads to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[5]

-

Suppression of cdc25A: The activity of the cdc25A phosphatase, which is responsible for activating CDK2, is suppressed by this compound.[5]

-

Inhibition of CDK2: The combined effect of p21WAF1/Cip1 induction and cdc25A suppression leads to the potent inhibition of CDK2 activity.[1][5] CDK2 is a critical enzyme for the progression of the cell cycle from the G1 to the S phase.

-

Cell Cycle Arrest: Inhibition of CDK2 activity results in the blockage of cell cycle progression, thereby halting the proliferation of cancer cells.[1][5]

While the primary mechanism is well-established, the downstream effects on apoptosis induction are also critical to its anti-cancer activity. Although direct experimental evidence specifically linking this compound to the modulation of Bax and Bcl-2 proteins is limited in the provided search results, the induction of apoptosis is a known consequence of PKC activation and cell cycle arrest. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are central regulators of the mitochondrial pathway of apoptosis. It is plausible that this compound-induced PKC activation indirectly influences the expression or activity of these proteins, tipping the balance towards apoptosis. Further research is warranted to fully elucidate this connection.

References

- 1. Mechanism of antitumor action of PKC activator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of daphnane-type diterpene this compound isolated from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Involvement of PKC betaII in anti-proliferating action of a new antitumor compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor action of the PKC activator this compound through cdk2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Gnidimacrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane diterpenoid of plant origin, has emerged as a molecule of significant interest in biomedical research due to its potent biological activities.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its anti-cancer and anti-HIV properties. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are illustrated. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound is a structurally complex natural product belonging to the daphnane class of diterpenoids.[1][2] Its intricate architecture features a polyhydroxylated 5/7/6 tricyclic skeleton, which is characteristic of this family of compounds. A key structural feature is a macrocyclic bridge that connects an aliphatic orthoester group to the C-1 position of the A ring.[2]

The molecule contains several stereocenters, making its total synthesis a formidable challenge. The hydroxyl groups at various positions, along with two benzoylated hydroxyl groups at C-3 and C-18, contribute to its specific interactions with biological targets.[2] Structure-activity relationship (SAR) studies have revealed that the hydroxyl substituents at C-5 and C-20 are essential for its potent biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₅₄O₁₂ | [Axios Research] |

| Molecular Weight | 774.90 g/mol | [Axios Research] |

| CAS Number | 60796-70-5 | [Axios Research] |

| Appearance | White to off-white solid | Inferred |

| Half-life | > 20 hours (for potent derivatives in rat plasma) | [2][3] |

Biological Activity and Mechanism of Action

This compound exhibits potent biological effects at picomolar to nanomolar concentrations, primarily as an anti-cancer and anti-HIV agent.[1][2][4] The cornerstone of its mechanism of action is the selective activation of specific isoforms of Protein Kinase C (PKC).[2][5]

Anti-Cancer Activity

This compound has demonstrated significant growth-inhibitory effects against various cancer cell lines, with IC50 values in the sub-nanomolar range for some leukemic and lung cancer cell lines.[1] Its anti-proliferative action is linked to its ability to induce cell cycle arrest at the G1 phase.[6]

Signaling Pathway in Cancer Cells:

The proposed mechanism for this compound's anti-cancer activity is depicted below. This compound selectively activates PKCβII, which in turn leads to the suppression of cdc25A, a phosphatase crucial for the activation of cyclin-dependent kinase 2 (cdk2). Inhibition of cdk2 activity prevents the G1/S phase transition, thereby halting cell proliferation.

Anti-HIV Activity

This compound demonstrates a dichotomous activity against HIV-1. It potently inhibits the replication of R5 tropic HIV-1 strains at picomolar concentrations and simultaneously activates the replication of latent HIV-1.[1][4][7] This "shock and kill" potential makes it a promising candidate for HIV eradication strategies.[2]

Signaling Pathway in HIV-infected T-cells:

The anti-HIV activity of this compound is mediated through the selective activation of PKCβI and PKCβII.[5] This activation leads to two key downstream effects: the reactivation of latent HIV-1 provirus and the down-regulation of HIV-1 co-receptors (CCR5) on the surface of T-cells, which inhibits new viral entry. The activation of NF-κB is a likely downstream event of PKC activation, leading to the transcription of the latent HIV-1 genome.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 2: Anti-HIV Activity of this compound

| Cell Line / Virus Strain | Assay | Endpoint | Value | Reference |

| MT4 cells / NL4-3 (X4 tropic) | Antiviral Assay | EC₅₀ | 31 pM | [7] |

| PBMCs / R5 tropic isolates (average of 12) | Antiviral Assay | EC₅₀ | ~9 pM | [7] |

| ACH-2 cells (latently infected) | HIV-1 Activation | EC₅₀ | 0.19 nM | [2] |

| U1 cells (latently infected) | HIV-1 Activation | EC₅₀ | 0.60 nM (for derivative 9a) | [2] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| PBMCs | Cell Viability | IC₅₀ | > 2.5 µM | [1] |

| MT4 cells | Cell Viability | IC₅₀ | > 2.5 µM | [1] |

| U937 cells | Cell Viability | IC₅₀ | > 2.5 µM | [1] |

| ACH-2 cells (HIV-infected) | Cell Viability | IC₅₀ | ~1 nM | [7] |

| U1 cells (HIV-infected) | Cell Viability | IC₅₀ | ~1 nM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used in the evaluation of this compound.

Anti-HIV Viral Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct measure of viral replication.

Workflow:

Detailed Protocol:

-

Cell Preparation: Seed target cells (e.g., MT4 cells or PHA-activated PBMCs) in a 96-well plate at a predetermined density.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with a known titer of HIV-1 (e.g., at a multiplicity of infection of 0.001). Include appropriate controls (no drug, no virus).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period of 4 to 7 days.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

p24 ELISA: Quantify the p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the 50% inhibitory concentration (IC₅₀) by plotting cell viability against the log of the this compound concentration.

Cdk2 Kinase Activity Assay

This assay measures the activity of cdk2 kinase, which is a key regulator of the cell cycle.

Workflow:

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a master mix containing recombinant cdk2/cyclin A or E, a specific cdk2 substrate (e.g., a peptide containing the consensus phosphorylation site), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. This can be done with purified components or by using lysates from cells treated with this compound.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition of cdk2 activity and determine the IC₅₀ value for this compound.

Conclusion

This compound is a potent natural product with a complex chemical structure and remarkable biological activities. Its ability to selectively modulate PKC isoforms makes it a valuable tool for studying cellular signaling and a promising lead compound for the development of novel anti-cancer and anti-HIV therapeutics. The information provided in this technical guide, including its chemical properties, quantitative biological data, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into its in vivo efficacy, safety profile, and the development of synthetic analogs will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. Picomolar Dichotomous Activity of this compound Against HIV-1 | PLOS One [journals.plos.org]

- 2. Synthesis and Structure–Activity Relationship Correlations of this compound Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Picomolar dichotomous activity of this compound against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Picomolar Dichotomous Activity of this compound Against HIV-1 | PLOS One [journals.plos.org]

Initial Studies on the Therapeutic Potential of Gnidimacrin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the initial preclinical research into the therapeutic applications of Gnidimacrin, a daphnane-type diterpenoid. The primary focus is on its demonstrated anti-cancer and anti-HIV activities, underpinned by its mechanism as a potent activator of Protein Kinase C (PKC).

Introduction

This compound is a natural product isolated from plants of the Thymelaeaceae family, such as Stellera chamaejasme L. Initial investigations have revealed its significant potential as a therapeutic agent, demonstrating potent anti-tumor and anti-HIV-1 activities at picomolar concentrations.[1][2] Its primary mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC), leading to a cascade of downstream cellular events. This guide summarizes the foundational preclinical data, details the experimental methodologies used in these initial studies, and visualizes the key signaling pathways.

Therapeutic Potential and Mechanism of Action

This compound exhibits a dual therapeutic potential, primarily investigated in the contexts of oncology and virology.

Anti-Cancer Activity

This compound has been shown to inhibit the growth of various human tumor cell lines, including leukemias and solid tumors, at concentrations as low as 10⁻⁹ to 10⁻¹⁰ M.[3] The anti-proliferative effect is largely attributed to its ability to induce cell cycle arrest and apoptosis.[4]

The core mechanism of its anti-cancer action is the activation of Protein Kinase C (PKC), with a particular selectivity for the βII isoform (PKCβII).[4] This selective activation is a key determinant of cellular sensitivity to this compound.[4] Activation of PKCβII by this compound initiates a signaling cascade that leads to G1 phase cell cycle arrest.[3] This is achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[3] The inhibition of cdk2 is, in turn, mediated by the reduced expression of the cdc25A phosphatase, a key activator of cdk2.[3] While this compound can induce the CDK inhibitor p21(WAF1/Cip1), this effect is transient and does not appear to be the primary driver of G1 arrest.[3]

Anti-HIV Activity

This compound has demonstrated potent and dichotomous activity against HIV-1. It can activate HIV-1 replication in chronically infected cells at picomolar concentrations, a "shock" mechanism aimed at purging latent viral reservoirs.[1][2] Concurrently, it inhibits de novo infection of peripheral blood mononuclear cells (PBMCs) by R5 strains of HIV-1, also at low picomolar concentrations.[5]

This anti-HIV activity is mediated by the selective activation of PKC βI and βII.[6] This is a significant finding, as the activation of other PKC isoforms, such as PKCα, has been linked to tumor promotion. The activation of PKCβ leads to the downregulation of HIV-1 receptors on the cell surface, including CD4, CCR5, and CXCR4, thereby inhibiting viral entry.[1] Studies have shown that this compound can markedly reduce the levels of latent HIV-1 DNA in ex vivo models using cells from patients on antiretroviral therapy.[6][7] Notably, this effect is achieved at concentrations that do not cause global T-cell activation or stimulate the production of inflammatory cytokines.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration | Observed Effect | Reference |

| K562 (human leukemia) | Growth Inhibition | IC50 | 0.0005 µg/mL | 50% inhibition of cell growth | |

| K562 | Cell Cycle Analysis | G1 Arrest | 0.005 µg/mL | Maximum G1 phase arrest | |

| K562 | Kinase Activity Assay | cdk2 Inhibition | 0.005 µg/mL | Complete inhibition of cdk2 activity | |

| HLE (human hepatoma) | PKC Binding | - | - | 3-fold lower binding than K562 cells |

Table 2: Ex Vivo Anti-HIV-1 Activity of this compound

| Cell Type | Treatment | Endpoint | Fold Reduction (vs. Control) | Reference |

| Patient PBMCs | 1 nM this compound | HIV-1 DNA levels | Average 7.7-fold decrease | |

| Patient PBMCs | 20 pM this compound | HIV-1 DNA levels | Average 5.7-fold decrease |

Table 3: Comparative Potency of this compound as an HIV-1 Latency-Reversing Agent

| Compound | Cell Model | Endpoint | Potency Comparison | Reference |

| This compound | U1 cells | Latent HIV-1 Activation | ~50-fold more potent than Romidepsin | |

| This compound | U1 cells | Latent HIV-1 Activation | >10,000-fold more potent than SAHA (Vorinostat) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Cell Viability Assay (Promega CellTiter-Glo®)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multi-well plates suitable for luminescence measurements

-

Cultured cells in serum-supplemented medium

-

Luminometer

-

-

Procedure:

-

Plate cells in the opaque-walled multi-well plates at the desired density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound or control vehicle and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine in the plasma membrane, an early marker of apoptosis.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time. Include a negative control (vehicle-treated cells).

-

Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Immunoblot Analysis

This protocol allows for the detection of specific proteins (e.g., PKC isoforms, p21, cdc25A, cdk2) in cell lysates.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a general experimental workflow for its study.

Caption: this compound's anti-cancer signaling pathway.

Caption: this compound's dual anti-HIV-1 mechanism.

Caption: General experimental workflow for studying this compound.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. This compound, the Potent Anti-HIV Diterpene Can Eliminate Latent HIV-1 Ex Vivo by Activation of PKC Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Gnidimacrin for Reversing HIV-1 Latency: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency-Reversing Agents (LRAs), making the infected cells susceptible to clearance by the immune system or viral cytopathic effects. Gnidimacrin (GM), a daphnane diterpene, has emerged as an exceptionally potent LRA. This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in preclinical models, detailed experimental protocols, and its potential as a clinical candidate for HIV-1 eradication.

Introduction to HIV-1 Latency and this compound

Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication, the virus persists in a latent state, primarily within resting memory CD4+ T cells.[1][2] This latent reservoir is the main barrier to a cure, as treatment interruption invariably leads to viral rebound.[3] The "shock and kill" therapeutic strategy seeks to eliminate this reservoir by first reactivating viral gene expression using LRAs, followed by the elimination of these newly activated cells.[2][4]

Several classes of LRAs have been investigated, including histone deacetylase inhibitors (HDACis) and Protein Kinase C (PKC) activators.[1][4] While some agents like the HDACi vorinostat (SAHA) have shown modest effects in clinical trials, they have generally been insufficient to significantly reduce the latent reservoir size.[1] this compound (GM), a natural product isolated from plants of the Thymelaeaceae family, is a potent PKC activator that has demonstrated remarkable efficacy in reversing HIV-1 latency at picomolar concentrations.[2][3][5] It not only activates latent HIV-1 but also appears to facilitate the elimination of infected cells, positioning it as a promising candidate for future HIV cure strategies.[1][6][7]

Mechanism of Action: Selective PKC Activation

This compound's primary mechanism for reversing HIV-1 latency is through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC activation is a key step in T-cell activation signaling and can induce transcription of latent HIV-1 through multiple downstream pathways, most notably the NF-κB signaling pathway.[2][8]

A critical feature of this compound is its selectivity for specific PKC isoforms. Studies have shown that GM potently and selectively activates PKC βI and βII.[1][3][6][7] This is a significant advantage over less selective PKC activators like prostratin or phorbol esters (e.g., PMA).[8] Activation of other PKC isoforms, such as PKCα, is linked to tumor promotion, while PKCθ activation is involved in T-cell proliferation and differentiation.[1][9] By avoiding these isoforms, this compound offers a potentially safer profile.[1][7] The anti-HIV activity of this compound can be effectively antagonized by enzastaurin, a selective PKCβ inhibitor, confirming the central role of this isoform in its mechanism.[3][5]

The activation of PKCβ initiates a signaling cascade that culminates in the activation of transcription factors, including NF-κB. These transcription factors then bind to the HIV-1 Long Terminal Repeat (LTR), driving the expression of viral genes and reversing latency.[10][11]

Signaling Pathway Diagram

Caption: this compound selectively activates PKCβ, leading to NF-κB activation and HIV-1 transcription.

Quantitative Efficacy in Latency Reversal

This compound has demonstrated superior potency and efficacy compared to other well-characterized LRAs in various preclinical models.[1][2]

Potency in Latently Infected Cell Lines

In chronically infected cell line models of latency, such as U1 (promonocytic) and ACH-2 (T-lymphocytic), this compound activates HIV-1 production at picomolar concentrations.[5][12] Its potency is significantly greater than that of other LRAs.

| Compound | Cell Line | EC50 (HIV-1 Activation) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | U1 | ~129 pM | High (CC50 > 1000x EC50) | [1][5] |

| Romidepsin | U1 | 1.1 nM | Low | [4] |

| Vorinostat (SAHA) | U1 | 1.2 µM | Low | [4] |

| Prostratin | U1 / ACH-2 | >100 nM | - | [5][9] |

Table 1: Comparative potency of this compound and other LRAs in activating latent HIV-1 in the U1 cell line model. This compound is approximately 50-fold more potent than romidepsin and over 10,000-fold more potent than SAHA.[1]

Reduction of Latent Reservoir in Patient Cells Ex Vivo

More importantly, this compound has proven effective in reducing the latent reservoir in peripheral blood mononuclear cells (PBMCs) isolated from HIV-positive individuals on suppressive ART.[1][6][13] Treatment with this compound leads to a marked decrease in proviral HIV-1 DNA and the frequency of latently infected cells.[1][7][13]

| This compound Concentration | Average Fold Reduction in Proviral DNA | Patient Cohort (n) | Reference |

| 1 nM | 7.7-fold | 3 | [1] |

| 20 pM | 5.7-fold | 3 | [1][13] |

Table 2: Effect of this compound on HIV-1 proviral DNA in PBMCs from ART-suppressed patients after 6 days of ex vivo treatment. In contrast, SAHA did not significantly reduce HIV-1 DNA levels in the same experiments.[1]

This ability to directly reduce the number of latently infected cells is a unique and crucial feature of this compound, as many other LRAs can induce viral expression without leading to the death of the host cell.[1][4] The elimination of infected cells is thought to result from a combination of robust viral replication-induced cytopathic effects (CPE) and potential clearance by the immune system (e.g., CD8+ T cells).[1][4][7]

Favorable Safety and Selectivity Profile

A major concern with potent T-cell activators is the risk of inducing global T-cell activation and systemic inflammation, which can lead to severe side effects.[1][7] this compound demonstrates a remarkable ability to reverse latency at concentrations that do not cause widespread T-cell activation.[1][2][6][14]

Ex vivo treatment of PBMCs with effective concentrations of this compound (e.g., 0.3 nM) did not significantly upregulate the T-cell activation markers CD25 and CD69.[1][7] In contrast, the non-selective PKC agonist prostratin, even at concentrations used for latency reversal (0.6 µM), caused a significant increase in both markers.[1]

| Compound | Concentration | CD69 Upregulation | CD25 Upregulation | Reference |

| This compound | 0.3 nM | No significant change | No significant change | [1] |

| Prostratin | 0.6 µM | Significant increase | Significant increase | [1] |

| Anti-CD3/CD28 | 1 µg/ml | Significant increase | Significant increase | [1] |

Table 3: Comparison of this compound and Prostratin on T-cell activation markers in human PBMCs.

Furthermore, at these concentrations, this compound does not stimulate the production of inflammatory cytokines, another critical safety consideration for clinical development.[1][2]

Combination Strategies